Cas no 30374-01-7 (Isooctyl 3-mercaptopropionate)

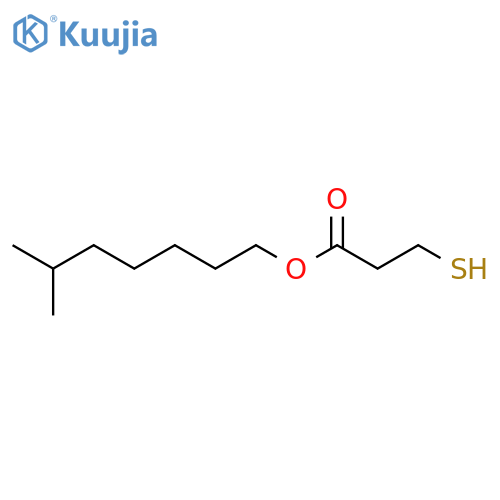

Isooctyl 3-mercaptopropionate structure

商品名:Isooctyl 3-mercaptopropionate

CAS番号:30374-01-7

MF:C11H22O2S

メガワット:218.356182575226

MDL:MFCD00046846

CID:312476

PubChem ID:24879593

Isooctyl 3-mercaptopropionate 化学的及び物理的性質

名前と識別子

-

- Propanoic acid,3-mercapto-, isooctyl ester

- PROPOANOIC ACID, 3-MERCAPTO-, ISOOCTYLESTER

- 3-mercapto-propanoicaciisooctylester

- ISOOCTYL 3-MERCAPTOPROPIONATE

- 3-MERCAPTOPROPIONIC ACID ISOOCTYL ESTER

- 3-mercapto-propanoic acid isooctyl ester

- 3-Mercaptopropionic acid 6-methylheptyl ester

- 6-methylheptyl 3-sulfanylpropanoate

- IOMP

- Iso-Octyl 3-Mercaptopropionate

- Isooctyl mercaptopropionate

- 3-Mercaptopropanoic acid isooctyl ester

- 6-Methylheptyl 3-mercaptopropanoate

- C11H22O2S

- CS-W014784

- isooctyl-3-mercaptopropionate

- NS00007168

- 89136-90-3

- Isooctyl 3-mercaptopropionate, >=99%

- CAS-30374-01-7

- GQ2YYL7PUF

- E75854

- EC 250-157-6

- DSSTox_RID_80580

- A876210

- SCHEMBL56270

- ISOOCTYL3-MERCAPTOPROPIONATE

- DSSTox_CID_24911

- CHEMBL3184500

- MFCD00046846

- AKOS015916555

- Propanoic acid, 3-mercapto-, 6-methylheptyl ester

- EINECS 250-157-6

- 6-Methylheptyl 3-sulfanylpropanoate #

- Propanoic acid, 3-mercapto-, isooctyl ester

- DSSTox_GSID_44911

- DTXSID70274150

- FT-0755138

- LS-14026

- Propionic acid, 3-mercapto-, 6-methylheptyl ester

- NCGC00256140-01

- Tox21_301276

- 6-Methylheptyl 3-mercaptopropionate

- EINECS 289-472-9

- 30374-01-7

- Isooctyl 3-mercaptopropionate

-

- MDL: MFCD00046846

- インチ: InChI=1S/C11H22O2S/c1-10(2)6-4-3-5-8-13-11(12)7-9-14/h10,14H,3-9H2,1-2H3

- InChIKey: ZHUWXKIPGGZNJW-UHFFFAOYSA-N

- ほほえんだ: O=C(OCCCCCC(C)C)CCS

計算された属性

- せいみつぶんしりょう: 218.13400

- どういたいしつりょう: 218.134

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 9

- 複雑さ: 146

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 27.3A^2

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 3.5

じっけんとくせい

- 色と性状: 無色液体

- 密度みつど: 0.950

- ゆうかいてん: No data available

- ふってん: 109-112 ºC (2 mmHg)

- フラッシュポイント: -10 ºC

- 屈折率: 1.458

- PSA: 65.10000

- LogP: 3.06590

- ようかいせい: 使用できません

Isooctyl 3-mercaptopropionate セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H225

- 警告文: P210

- 危険物輸送番号:UN 1993 3/PG 1

- WGKドイツ:3

- 危険カテゴリコード: R11

- セキュリティの説明: S16;S33;S7/9

-

危険物標識:

- 危険レベル:3

- ちょぞうじょうけん:(BD135192)

- 包装グループ:Ⅱ

Isooctyl 3-mercaptopropionate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018309-100g |

Isooctyl 3-mercaptopropionate |

30374-01-7 | 99% | 100g |

¥374 | 2024-05-24 | |

| TRC | I248220-5g |

Isooctyl 3-mercaptopropionate |

30374-01-7 | 5g |

$ 60.00 | 2022-06-04 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1028855-5g |

6-Methylheptyl 3-mercaptopropanoate |

30374-01-7 | 98% | 5g |

¥ňŴ | 2023-07-25 | |

| TRC | I248220-2.5g |

Isooctyl 3-mercaptopropionate |

30374-01-7 | 2.5g |

$ 45.00 | 2022-06-04 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018309-500g |

Isooctyl 3-mercaptopropionate |

30374-01-7 | 99% | 500g |

¥1472 | 2024-05-24 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I67910-500g |

6-Methylheptyl 3-mercaptopropanoate |

30374-01-7 | 95% | 500g |

¥681.0 | 2023-09-07 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I119589-25g |

Isooctyl 3-mercaptopropionate |

30374-01-7 | 99% | 25g |

¥140.90 | 2023-09-02 | |

| abcr | AB538865-25g |

6-Methylheptyl 3-mercaptopropanoate, 95%; . |

30374-01-7 | 95% | 25g |

€193.50 | 2024-04-17 | |

| Ambeed | A248263-100g |

6-Methylheptyl 3-mercaptopropanoate |

30374-01-7 | 95% | 100g |

$152.0 | 2025-03-01 | |

| A2B Chem LLC | AB39654-500g |

Isooctyl 3-mercaptopropionate |

30374-01-7 | 99% | 500g |

$339.00 | 2024-04-20 |

Isooctyl 3-mercaptopropionate 関連文献

-

Aoife A. Ryan,Shane Plunkett,Aoife Casey,Thomas McCabe,Mathias O. Senge Chem. Commun. 2014 50 353

-

Hatice Y?ld?r?m,Mahmut Y?ld?z,Nilüfer Bayrak,Emel Matarac?-Kara,Berna ?zbek-?elik,Masami Otsuka,Mikako Fujita,Mohamed O. Radwan,Ama? Fatih TuYuN RSC Adv. 2022 12 20507

-

Le-Thu T. Nguyen,M. Talha Gokmen,Filip E. Du Prez Polym. Chem. 2013 4 5527

-

Brian H. Northrop,Stephen H. Frayne,Umesh Choudhary Polym. Chem. 2015 6 3415

-

Guozhe Guo,Yong Yuan,Shuocheng Wan,Xuehui Cao,Yali Sun,Congde Huo Org. Chem. Front. 2021 8 2990

30374-01-7 (Isooctyl 3-mercaptopropionate) 関連製品

- 31778-15-1(Octadecyl 3-Mercaptopropionate (contains ca. 12% Hexadecyl 3-Mercaptopropionate))

- 71849-93-9(Propanoic acid,3-mercapto-, octyl ester)

- 16215-21-7(Butyl- 3-mercaptopropionate)

- 50448-95-8(2-Ethylhexyl 3-Mercaptopropionate)

- 6380-71-8(Propanoic acid,3-mercapto-, dodecyl ester)

- 50727-77-0(Propanoic acid,3-mercapto-, tridecyl ester)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:30374-01-7)3-巯基丙酸异辛酯

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ